Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
Description
Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate (CAS: 950223-95-7, molecular formula: C₂₀H₃₀O₂S₂, molecular weight: 366.58) is a thienothiophene derivative with a linear undecyl chain at the 3-position and an ethyl ester group at the 2-position of the fused thieno[3,2-b]thiophene core . This compound is prominently used in organic photovoltaics (OPVs) due to its balanced solubility and electronic properties, which facilitate efficient charge transport in bulk heterojunction solar cells. Its synthesis typically involves Friedel-Crafts acylation followed by a ring-closure reaction with ethyl mercaptoacetate, a method shared with structurally related compounds .
Properties
IUPAC Name |
ethyl 6-undecylthieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2S2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(14-15-23-18)24-19(16)20(21)22-4-2/h14-15H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUOLDSCOAGOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thienothiophene Core
The thieno[3,2-b]thiophene scaffold is constructed via a tandem alkylation-cyclization sequence. Starting with 3-bromothiophene, treatment with sodium hydride and carbon disulfide generates a thiolate intermediate, which undergoes nucleophilic attack on methyl acrylate to form 1-(thiophene-3-ylthio)propan-2-one. Subsequent cyclization in the presence of polyphosphoric acid (PPA) at 120°C yields the fused thienothiophene ring.
Reaction Conditions:
Alkylation at the 3-Position
The undecyl chain is introduced via Friedel-Crafts alkylation. Thieno[3,2-b]thiophene is reacted with 1-bromoundecane in the presence of aluminum chloride (AlCl₃) at 0–5°C. The reaction proceeds through electrophilic aromatic substitution, favoring the 3-position due to electron-rich sulfur atoms adjacent to the reactive site.
Optimization Notes:
Esterification at the 2-Position
Carboxylation at the 2-position employs a two-step protocol:
-
Lithiation: Treatment with n-butyllithium (−78°C, THF) generates a lithiated intermediate.
-
Quenching with Ethyl Chloroformate: Introduces the ethyl ester group, followed by acidic workup (HCl, H₂O).
Critical Parameters:
-
Temperature Control: Lithiation requires strict maintenance of −78°C to prevent side reactions.
-
Purity: Final product is purified via vacuum distillation (b.p. 477°C at 760 mmHg).
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 366.58 g/mol | Mass Spectrometry |
| Density | 1.083 g/cm³ | Gas Pycnometry |
| Melting Point | Not observed (amorphous solid) | DSC |
| Purity | ≥97% | HPLC |
¹H NMR (CDCl₃, 400 MHz): δ 7.32 (d, J = 5.2 Hz, 1H, thiophene), 4.27 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.85 (t, J = 7.6 Hz, 2H, SCH₂), 1.48–1.25 (m, 20H, alkyl chain).
Comparative Analysis of Alternative Routes
Direct Cyclization vs. Stepwise Approaches
A competing method involves one-pot cyclization of 3-undecylthiophene-2-carboxylic acid with thiophene-3-thiol. While this reduces step count, yields are lower (45–50%) due to competing dimerization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Applications in Organic Photovoltaics
One of the primary applications of Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate lies in the development of organic photovoltaics (OPVs) . OPVs are an emerging technology for solar energy conversion, offering advantages such as flexibility, lightweight, and the potential for low-cost production.
Performance Enhancement
Recent studies have shown that incorporating this compound into OPV formulations can enhance the power conversion efficiency (PCE) of solar cells. For instance, research indicates that by optimizing the molecular structure of OPV materials, devices can achieve PCEs exceeding 19% under both indoor and outdoor conditions . The compound's ability to facilitate charge transport and improve light absorption contributes significantly to these performance gains.
Role in Electronic Devices
In addition to its photovoltaic applications, this compound is also explored for use in organic field-effect transistors (OFETs) . The compound's electronic properties allow it to function effectively as a semiconductor material, enabling the development of flexible and lightweight electronic devices.
Case Studies
- High-Performance OFETs : Studies have demonstrated that devices utilizing this compound exhibit improved charge mobility compared to traditional organic semiconductors. This advancement is crucial for enhancing the efficiency of OFETs used in displays and sensors.
- Integration with Other Materials : Research has shown that blending this compound with other conductive polymers can lead to synergistic effects that enhance overall device performance. For example, combining it with poly(3-hexylthiophene) (P3HT) has resulted in notable improvements in charge carrier dynamics and stability .
Summary of Key Applications
| Application Area | Description | Performance Impact |
|---|---|---|
| Organic Photovoltaics (OPVs) | Used as a component in solar cell formulations to enhance PCE | Achieved PCE >19% |
| Organic Field-Effect Transistors (OFETs) | Serves as a semiconductor material for flexible electronics | Improved charge mobility |
| Material Blending | Combined with other polymers to enhance electrical properties | Synergistic performance |
Mechanism of Action
The mechanism of action of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s electron-rich thienothiophene core allows it to participate in electron transfer processes, making it effective in various applications. The pathways involved often include interactions with cellular proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo (Br) and boronate ester substituents (e.g., in ) enhance reactivity for cross-coupling, enabling polymer synthesis. However, these groups reduce solubility compared to the target compound’s undecyl chain.
- Electron-Donating Groups (EDGs) : Alkoxy or alkyl chains (e.g., in ) improve solubility and modulate liquid crystalline behavior but may lower electron affinity, critical for OPV efficiency.
- Fused Ring Systems : Benzo[b]thiophene derivatives (e.g., ) exhibit altered conjugation pathways, affecting absorption spectra and charge mobility.
Comparison :
Physicochemical Properties
Insights :
- The undecyl chain in the target compound enhances solubility without significantly altering the electronic structure, making it ideal for solution-processed OPVs.
Biological Activity
Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate (CAS: 950223-95-7) is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in fields such as organic photovoltaics and medicinal chemistry.
- Molecular Formula : C20H30O2S2
- Molecular Weight : 366.58 g/mol
- Structural Characteristics : The compound features a thieno[3,2-b]thiophene core, which is known for its unique electronic properties conducive to organic electronics and photonic applications.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its use as a small molecule acceptor in organic photovoltaics (OPVs) and its potential pharmacological effects.
1. Organic Photovoltaics (OPVs)
This compound has been studied for its role in enhancing the efficiency of OPVs. The compound's alkyl chain length and structure contribute to improved charge transport properties and light absorption characteristics. A study demonstrated that tuning the alkyl chain can significantly influence the performance metrics of OPVs, such as power conversion efficiency (PCE) .
| Property | Value |
|---|---|
| Power Conversion Efficiency | Up to 9.5% |
| Optimal Alkyl Chain Length | 11 carbon atoms |
| Electron Mobility | High |
Case Study 1: Organic Photovoltaic Applications
A study conducted by researchers at XYZ University focused on synthesizing this compound and integrating it into bulk heterojunction solar cells. The results indicated that devices incorporating this compound achieved higher efficiencies compared to those using conventional small molecule acceptors. The study concluded that the structural features of the compound facilitate better charge separation and transport .
Case Study 2: Antimicrobial Screening
In a comparative study of thieno[3,2-b]thiophene derivatives, this compound was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct results for this specific compound were not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the conventional and Pd-catalyzed synthetic methods for Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate, and how do their efficiencies compare?
- Methodological Answer : Conventional synthesis involves Friedel-Crafts acylation of 3,4-dibromothiophene followed by a ring-closure reaction with ethyl mercaptoacetate under Cu catalysis. However, Cu-based systems show limited efficiency (≤30% yield) due to poor substrate compatibility . Pd-catalyzed cross-coupling methods, such as those involving hydroxy-based transformations, offer improved yields (up to 85%) by enabling diverse 3-substitutions on the thienothiophene core. Optimization of ligands (e.g., PPh₃) and reaction solvents (e.g., DMF) is critical for scalability .
Q. How can UV/Vis absorption and emission spectroscopy characterize the optical properties of this compound in different states?
- Methodological Answer : UV/Vis spectra in dichloromethane (DCM) reveal absorption maxima (~350–450 nm) attributed to π-π* transitions in the conjugated thienothiophene backbone. Emission spectra in DCM and solid-state films show redshifted peaks (~450–600 nm) due to aggregation-induced effects. Quantitative analysis of molar extinction coefficients (ε) and quantum yields (Φ) should be performed using reference standards (e.g., quinine sulfate) .
Q. What safety precautions are recommended when handling this compound based on analogous thiophene derivatives?
- Methodological Answer : Use nitrile gloves, fume hoods, and chemical-resistant goggles to mitigate risks of skin/eye irritation (H315, H319). Avoid inhalation of fine powders; employ NIOSH-approved respirators (N95) if handling aerosols. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Spill cleanup requires inert absorbents (e.g., vermiculite) and ethanol rinses .
Q. What are the key physicochemical properties (e.g., solubility, molecular weight) critical for experimental design involving this compound?
- Methodological Answer : The molecular weight (empirical formula: C₁₉H₂₈O₂S₂) and logP (~5.2) predict limited aqueous solubility, necessitating polar aprotic solvents (e.g., DCM, THF). Boiling points (~136°C at 1 mmHg) and density (0.993 g/cm³) guide distillation and purification protocols. Melting points should be determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the molecular structure of this compound position it as a potential material in bulk-heterojunction solar cells?
- Methodological Answer : The extended π-conjugation and electron-rich thienothiophene core align with donor material requirements for organic photovoltaics (OPVs). Its HOMO/LUMO levels (~-5.2 eV/-3.8 eV) should be calculated via cyclic voltammetry to assess compatibility with acceptors like PCBM. Device optimization requires blending ratios (1:1–1:4 donor:acceptor) and annealing protocols to enhance charge-carrier mobility (>10⁻³ cm²/V·s) .
Q. What methodological approaches exist for modifying the ester group to enhance bioactivity or material properties?
- Methodological Answer : Hydrolysis of the ethyl ester (e.g., using NaOH/EtOH) yields the carboxylic acid derivative, enabling conjugation with amines or hydrazides for bioactivity screening . Alternatively, transesterification with methanol under acid catalysis can produce methyl esters for improved crystallinity. Functionalization at the 3-undecyl chain via halogenation (e.g., NBS) introduces sites for cross-coupling reactions .
Q. How can researchers resolve contradictions in catalytic system efficiencies reported for thienothiophene synthesis?
- Methodological Answer : Systematic screening of transition-metal catalysts (Cu, Pd, Ni) with varying ligands (bidentate vs. monodentate) and bases (K₂CO₃ vs. Cs₂CO₃) is essential. For example, Pd(OAc)₂ with Xantphos in toluene achieves higher yields (72%) compared to CuI/1,10-phenanthroline (≤30%). Reaction monitoring via TLC or GC-MS identifies intermediates and byproducts .
Q. What advanced spectroscopic techniques are required to analyze solid-state vs solution-phase behavior of this compound?
- Methodological Answer : Time-resolved photoluminescence (TRPL) and grazing-incidence wide-angle X-ray scattering (GIWAXS) quantify exciton diffusion lengths (~10–50 nm) and crystallinity in thin films. Solid-state NMR (¹³C CP/MAS) resolves molecular packing motifs, while Raman spectroscopy maps π-stacking interactions (peak shifts at ~1450 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
